4-n-PentylthiophenylZinc bromide
Description
Properties
Molecular Formula |
C11H15BrSZn |
|---|---|
Molecular Weight |
324.6 g/mol |
IUPAC Name |
bromozinc(1+);pentylsulfanylbenzene |
InChI |
InChI=1S/C11H15S.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h5-6,8-9H,2-3,7,10H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
LEZGUZWZVNQTRP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCSC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-n-PentylthiophenylZinc bromide can be synthesized through the reaction of 4-n-pentylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
4-n-Pentylthiophenyl bromide+Zn→4-n-PentylthiophenylZinc bromide
Industrial Production Methods
Industrial production of 4-n-PentylthiophenylZinc bromide involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are often used to ensure consistent product quality and yield. The use of automated systems and precise control of reaction conditions are crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-n-PentylthiophenylZinc bromide undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur compounds.
Substitution: It participates in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiophenyl derivatives.
Scientific Research Applications
4-n-PentylthiophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: It is used in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-n-PentylthiophenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include:
Transmetalation: Transfer of the organozinc group to a metal catalyst.
Oxidative Addition: Insertion of the metal catalyst into a carbon-halogen bond.
Reductive Elimination: Formation of the final carbon-carbon bond and regeneration of the metal catalyst.
Comparison with Similar Compounds
Sepantronium Bromide (YM-155)
- Chemical Formula : C₂₀H₁₉BrN₄O₃ (CAS 781661-94-7) .
- Structure : A complex organic molecule containing a cyclohexenyl group, benzene ring, bromide ion, nitrogen atoms, and methyl ether.
- Biological Activity: Acts as a survivin inhibitor with an IC₅₀ of 0.54 nM in prostate cancer cells (PC-3, PPC-1). It suppresses tumor growth in xenograft models (80% inhibition rate in PC-3 models) and enhances radiation sensitivity in NSCLC cells .
2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide
- Chemical Formula : C₁₂H₁₃N₂S⁺·Br⁻ .
- Crystal Structure: Monoclinic space group P2₁/c, stabilized by charge-assisted N—H⋯Br hydrogen bonds. The isothiouronium group exhibits rotational freedom around the C—S bond .
- Comparison with Analogues : Differs from 2-phenylisothiouronium chloride, which forms four hydrogen bonds with chloride ions, unlike the three observed here .
Key Limitations in Addressing 4-n-PentylthiophenylZinc Bromide
The two compounds discussed differ significantly in structure and application:
- Structural Differences: Sepantronium Bromide lacks zinc or thiophenyl groups.
- Functional Differences :
Hypothetical Comparison Framework (Based on Available Data)
| Property | Sepantronium Bromide | 2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide | Hypothetical 4-n-PentylthiophenylZinc Bromide |
|---|---|---|---|
| Metal Content | None | None | Zinc |
| Key Functional Groups | Bromide, cyclohexenyl, ether | Bromide, naphthyl, isothiouronium | Bromide, thiophenyl, pentyl chain |
| Biological Activity | Anticancer (IC₅₀ ~0.5–11 nM) | Not reported | Unknown |
| Crystallographic Features | Not discussed | Monoclinic P2₁/c, hydrogen-bonded layers | Likely distinct due to zinc coordination |
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